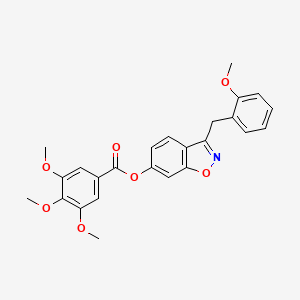

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

Description

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a synthetic ester derivative combining a 1,2-benzoxazole core substituted with a 2-methoxybenzyl group at position 3 and a 3,4,5-trimethoxybenzoate ester at position 5. The benzoxazole moiety is a heterocyclic scaffold known for its role in enhancing molecular rigidity and bioavailability in drug design, while the 3,4,5-trimethoxybenzoate group is a pharmacophoric motif associated with interactions via hydrogen bonding and hydrophobic effects .

Properties

Molecular Formula |

C25H23NO7 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C25H23NO7/c1-28-20-8-6-5-7-15(20)11-19-18-10-9-17(14-21(18)33-26-19)32-25(27)16-12-22(29-2)24(31-4)23(13-16)30-3/h5-10,12-14H,11H2,1-4H3 |

InChI Key |

XBEHTXUWHXSJFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxybenzylamine to form an amide intermediate. This intermediate is then cyclized to form the benzoxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Comparison of 3,4,5-Trimethoxybenzoate Derivatives

Key Structure-Activity Relationships (SAR)

Substituent Size and Chain Branching

- Straight vs. Branched Alkyl Chains : Propyl derivatives (straight-chain) exhibit superior cytotoxic activity compared to isopropyl analogs, likely due to improved lipid membrane interaction .

- Branched Isopentyl vs. Butyl : Increased hydrophobicity in isopentyl esters enhances potency, suggesting optimal chain length balances lipophilicity and solubility .

Aromatic and Heterocyclic Modifications

Methoxy Group Positioning

- The 3,4,5-trimethoxy pattern is critical for activity, as seen in methyl gallate derivatives (). Substitutions at other positions (e.g., 2,6-dimethoxy in ) reduce potency, emphasizing the importance of meta/para methoxy alignment .

Biological Activity

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a compound that belongs to the benzoxazole family, which is recognized for its diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₁O₅ |

| Molecular Weight | 345.35 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

Structure

The compound features a benzoxazole moiety, which is known for its role in various pharmacological activities. The methoxy and trimethoxy substituents enhance its lipophilicity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. A related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, exhibited significant antiproliferative activity against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . This suggests that similar derivatives may also possess potent anticancer properties.

Antimicrobial Activity

Benzoxazole derivatives have been investigated for their antimicrobial properties. A study on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The structure-activity relationship indicated that modifications on the benzoxazole ring could enhance antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments revealed that several benzoxazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential therapeutic agents . Compounds were tested on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.

The proposed mechanism of action for benzoxazole derivatives includes inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival . Molecular docking studies have simulated binding interactions with HDACs, providing insights into their potential therapeutic applications.

Study 1: Antiproliferative Effects

In a comparative study, this compound was tested alongside other benzoxazole derivatives. The results indicated that this compound exhibited significant antiproliferative effects on MCF-7 cells with an IC50 value comparable to established chemotherapeutics.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various benzoxazole derivatives against E. coli and S. aureus. The results showed that the presence of methoxy groups significantly enhanced the antimicrobial properties of the compounds tested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.